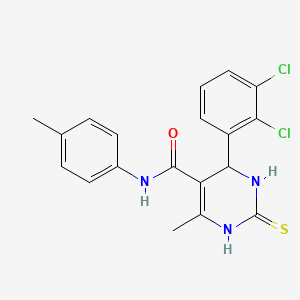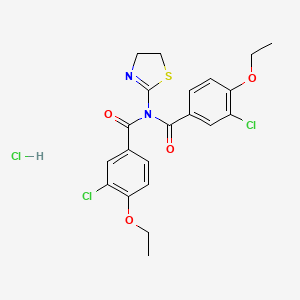![molecular formula C20H19N3O2 B4065890 N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide](/img/structure/B4065890.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide
Descripción general
Descripción
N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide, also known as TPP, is a chemical compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Bioactive Constituents and Inhibitory Activities
Research has identified various compounds with structural similarities to N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide, showcasing a range of bioactive properties and potential applications. Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, displayed chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii, indicating potential for microbial resistance studies and enzyme inhibition research (Atta-ur-rahman et al., 1997).
Anti-Inflammatory and Immunomodulatory Properties
Synthetic analogs like N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides have shown promise as non-acidic NSAIDs with anti-inflammatory properties. One study highlighted a compound exhibiting activity higher than ibuprofen in the TPA-induced mouse ear swelling assay, suggesting potential as topical and systemic inflammation inhibitors (A. Dassonville et al., 2008). Additionally, certain N-pyridinyl(methyl)-indol-3-ylpropanamides were synthesized and showed significant immunosuppressive potential, both in vitro and in vivo, indicating their use in developing new immunosuppressive agents (D. Carbonnelle et al., 2007).
Antisecretory and Metabolic Profile
Compounds like N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides have been evaluated for their antisecretory activity against histamine-induced gastric acid secretion, with certain derivatives showing potent activity. This research contributes to the development of new antiulcer agents (I. Ueda et al., 1991). The pharmacokinetics and metabolism of specific propanamides have also been examined, providing insights into the ideal pharmacokinetic characteristics for preclinical studies of new therapeutic agents (Di Wu et al., 2006).
Propiedades
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(9-8-16-10-13-21-14-11-16)23-15-17-5-4-12-22-20(17)25-18-6-2-1-3-7-18/h1-7,10-14H,8-9,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOWCBPFGSMUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B4065812.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B4065816.png)
![N-[1-(4,5-Dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B4065818.png)
![N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4065822.png)
![1-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4065824.png)
![6-{[3-(dimethylamino)propyl]amino}-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4065833.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4065834.png)
![(3'R*,4'R*)-1'-[(4,5-dimethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4065844.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B4065856.png)
![methyl 4-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)benzoate](/img/structure/B4065864.png)

![(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065880.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4065881.png)
